Chloromethyl tetradecanoate
Overview
Description
Scientific Research Applications
Tetradecanoic Acid Derivatives in Biological Systems
- A study on monohydroxy tetradecanoic acid isomers demonstrated their potential as novel urease and elastase inhibitors, with significant antioxidant activities. This indicates their utility in agriculture, pharmacy, and cosmetic industries due to these biological activities (Sokmen et al., 2014).
Applications in Mosquito Control
- Research into the larvicidal and repellent activity of tetradecanoic acid against Aedes aegypti and Culex quinquefasciatus revealed its effectiveness, particularly against Culex quinquefasciatus larvae. This suggests potential applications of tetradecanoic acid and possibly its chloromethyl esters in public health for mosquito control (Sivakumar et al., 2011).
Antioxidant Properties
- Chlorogenic acid, a compound related to the chemical family of tetradecanoic acid, has been shown to exhibit significant antioxidant and anticarcinogenic properties in animal studies. This highlights the broader potential of related compounds, including chloromethyl tetradecanoate, in medical research and dietary applications (Feng et al., 2005).
Corrosion Inhibition
- The inhibiting action of chloromethyl derivatives on iron corrosion in acidic solutions was explored, revealing that certain chloromethyl phosphonium compounds act as effective corrosion inhibitors. This points to possible industrial applications of this compound in protecting metals from corrosion (Khaled, 2004).
Synthesis and Chemical Intermediates
- Chloromethyl esters, derived from acid chlorides and trioxane or paraformaldehyde, have been synthesized using zirconium tetrachloride. This method, which could be applied to this compound, underscores its potential as an intermediate in the synthesis of various chemicals (Mudryk et al., 2002).
Mechanism of Action
Target of Action
Compounds containing reactive chloromethyl groups have been shown to interact with mitochondrial structures . These interactions can lead to significant cytotoxicity, particularly in cancer cells .
Mode of Action
For instance, in the context of cancer cells, chloromethyl groups have been shown to interact with mitochondrial structures, leading to cell death .
Biochemical Pathways
Chloromethylation reactions, which involve the addition of a chloromethyl group to a molecule, are known to occur in various biochemical contexts . These reactions can lead to significant changes in the properties of the affected molecules, potentially influencing a variety of biochemical pathways.
Pharmacokinetics
Pharmacokinetics generally involves studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its adme processes .
Result of Action
Compounds containing chloromethyl groups have been shown to exert cytotoxic effects, particularly in the context of cancer cells
Action Environment
The action of chloromethyl tetradecanoate is likely to be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules can all influence the reactivity of chloromethyl groups . Additionally, the specific cellular environment can also play a significant role in determining the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Chloromethyl tetradecanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is essential for the breakdown and utilization of fatty acids within cells. Additionally, this compound can interact with proteins involved in lipid transport and storage, influencing the overall lipid homeostasis in cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to lipid metabolism and energy homeostasis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism. Furthermore, this compound can impact cellular processes such as lipid droplet formation and fatty acid oxidation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, inhibiting or activating their activity. For instance, this compound can inhibit the activity of certain lipases, thereby affecting lipid metabolism. Additionally, the compound can interact with nuclear receptors, leading to changes in gene expression and subsequent alterations in cellular function. These interactions highlight the multifaceted role of this compound in regulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis, leading to the release of myristic acid and chloromethyl groups. These degradation products can have distinct biological activities, further complicating the temporal effects of the compound. Long-term exposure to this compound may result in changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance lipid metabolism and energy homeostasis. At high doses, this compound can exhibit toxic effects, including liver damage and disruptions in lipid homeostasis. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It can be metabolized by enzymes such as lipases and esterases, leading to the release of myristic acid and chloromethyl groups. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s involvement in lipid metabolism underscores its potential impact on cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with lipid transport proteins and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, such as lipid droplets and membranes. The transport and distribution of this compound are crucial for its biological activity and overall impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be targeted to lipid droplets, where it participates in lipid storage and metabolism. Additionally, this compound may localize to cellular membranes, influencing membrane dynamics and signaling pathways. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications .
Properties
IUPAC Name |
chloromethyl tetradecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)18-14-16/h2-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVADWGBRRBTXIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556322 | |
Record name | Chloromethyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-68-1 | |
Record name | Tetradecanoic acid, chloromethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61413-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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